molecular formula C21H24FN6Na2O6P B3321802 VXC-486 phosphate disodium CAS No. 1384984-20-6

VXC-486 phosphate disodium

Cat. No.: B3321802
CAS No.: 1384984-20-6
M. Wt: 552.4 g/mol
InChI Key: BSOLRSNBVIVVMJ-FMOMHUKBSA-L
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Description

VXC-486 phosphate disodium: is an orally active and potent phosphate prodrug of SPR719, known for its significant bactericidal activities in vivo. This compound is primarily used in the treatment of tuberculosis and nontuberculosis mycobacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of VXC-486 phosphate disodium involves the conversion of SPR719 into its phosphate prodrug form. The reaction conditions typically include the use of solvents like DMSO and adjusting the pH to 3 with HCl to enhance solubility .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is stored at 4°C in sealed containers to prevent moisture absorption .

Chemical Reactions Analysis

Types of Reactions: VXC-486 phosphate disodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Mechanism of Action

VXC-486 phosphate disodium exerts its effects by targeting gyrase B, an essential enzyme in bacterial DNA replication. By inhibiting gyrase B, the compound disrupts bacterial DNA synthesis, leading to cell death. This mechanism is particularly effective against drug-resistant strains of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its potent bactericidal activity and effectiveness against drug-resistant strains of Mycobacterium tuberculosis. Its ability to enhance the efficacy of other antimycobacterial drugs makes it a valuable addition to tuberculosis treatment regimens .

Biological Activity

VXC-486 phosphate disodium is a novel aminobenzimidazole compound with significant potential in treating drug-resistant tuberculosis (TB) and other mycobacterial infections. This compound primarily acts as an inhibitor of DNA gyrase B, a critical enzyme in bacterial DNA replication. The urgency for effective treatments against extensively drug-resistant strains of Mycobacterium tuberculosis has propelled research into VXC-486 and its phosphate prodrug, which demonstrate promising biological activity.

VXC-486 targets the gyrase B enzyme, inhibiting its function and thereby disrupting the bacterial DNA replication process. This mechanism is particularly effective against both drug-sensitive and drug-resistant isolates of M. tuberculosis. The minimum inhibitory concentrations (MICs) for VXC-486 have been reported as follows:

Bacterial Strain MIC (μg/ml)
M. tuberculosis (sensitive)0.03 - 0.30
M. tuberculosis (resistant)0.08 - 5.48
M. abscessus0.1 - 2.0
M. avium complex0.1 - 2.0
M. kansasii0.1 - 2.0
Nocardia spp.0.1 - 1.0

These values indicate that VXC-486 is effective across a range of mycobacterial species, making it a versatile candidate for further development .

Efficacy in Preclinical Studies

Preclinical studies have demonstrated that VXC-486 significantly reduces mycobacterial burdens in infected mice models, showcasing its bactericidal activity even in low-oxygen environments where dormant bacteria are typically resilient . Notably, the phosphate prodrug of VXC-486 exhibited enhanced potency compared to the parent compound, particularly in vivo, indicating improved bioavailability and efficacy.

Case Study: Combination Therapy

In a relapse infection study involving mice, the phosphate prodrug of VXC-486 was combined with established antimycobacterial drugs such as rifapentine and pyrazinamide, resulting in complete sterilization of M. tuberculosis infections . This finding suggests that VXC-486 could be effectively integrated into combination therapies to combat resistant strains.

Future Directions

The promising results from initial studies warrant further investigation into the pharmacokinetics and pharmacodynamics of this compound. Future research should focus on:

  • Clinical Trials : Initiating Phase I clinical trials to assess safety and efficacy in humans.
  • Mechanistic Studies : Further elucidating the precise mechanisms by which VXC-486 exerts its antimicrobial effects.
  • Combination Strategies : Exploring various combinations with existing TB treatments to enhance efficacy against resistant strains.

Properties

IUPAC Name

disodium;2-[5-[2-(ethylcarbamoylamino)-6-fluoro-7-[(2R)-oxolan-2-yl]-3H-benzimidazol-5-yl]pyrimidin-2-yl]propan-2-yl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN6O6P.2Na/c1-4-23-20(29)28-19-26-13-8-12(16(22)15(17(13)27-19)14-6-5-7-33-14)11-9-24-18(25-10-11)21(2,3)34-35(30,31)32;;/h8-10,14H,4-7H2,1-3H3,(H2,30,31,32)(H3,23,26,27,28,29);;/q;2*+1/p-2/t14-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSOLRSNBVIVVMJ-FMOMHUKBSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2C3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC1=NC2=C(N1)C=C(C(=C2[C@H]3CCCO3)F)C4=CN=C(N=C4)C(C)(C)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN6Na2O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384984-20-6
Record name VXC-486 phosphate disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384984206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOBREPODACIN DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7H3E9R5E1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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